(2S)-2-benzyl-3-hydroxypropanoic acid
Overview
Description
(S)-2-benzyl-3-hydroxypropanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-benzyl-3-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-benzyl-3-oxopropanoic acid using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. Another method involves the use of chiral auxiliaries in the synthesis process to control the stereochemistry of the final product.
Industrial Production Methods
Industrial production of (S)-2-benzyl-3-hydroxypropanoic acid typically involves large-scale asymmetric reduction processes. These processes use chiral catalysts or biocatalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-benzyl-3-oxopropanoic acid or 2-benzyl-3-carboxypropanoic acid.
Reduction: Formation of 2-benzyl-3-hydroxypropanol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-benzyl-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
®-2-benzyl-3-hydroxypropanoic acid: The enantiomer of (S)-2-benzyl-3-hydroxypropanoic acid with different stereochemistry.
2-benzyl-3-oxopropanoic acid: The oxidized form of (S)-2-benzyl-3-hydroxypropanoic acid.
2-benzyl-3-hydroxypropanol: The reduced form of (S)-2-benzyl-3-hydroxypropanoic acid.
Uniqueness
(S)-2-benzyl-3-hydroxypropanoic acid is unique due to its chiral nature and specific reactivity. Its ability to undergo various chemical reactions while maintaining high enantiomeric purity makes it valuable in asymmetric synthesis and chiral chemistry.
Properties
IUPAC Name |
(2S)-2-benzyl-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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